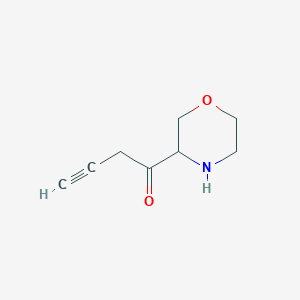

1-(Morpholin-3-yl)but-3-yn-1-one

Description

1-(Morpholin-3-yl)but-3-yn-1-one is a morpholine derivative characterized by a ketone group at the 1-position of a but-3-ynyl chain and a morpholine ring attached to the 3-position. This compound combines the electron-rich morpholine moiety with a terminal alkyne, making it a versatile intermediate in organic synthesis, particularly for click chemistry, cycloadditions, or as a precursor for bioactive molecules.

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1-morpholin-3-ylbut-3-yn-1-one |

InChI |

InChI=1S/C8H11NO2/c1-2-3-8(10)7-6-11-5-4-9-7/h1,7,9H,3-6H2 |

InChI Key |

VYMMSBFNTLIXOG-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(=O)C1COCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-3-yl)but-3-yn-1-one typically involves the reaction of morpholine with a suitable alkyne precursor under controlled conditions. One common method involves the use of propargyl bromide and morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-3-yl)but-3-yn-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(Morpholin-3-yl)but-3-yn-1-one has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Morpholin-3-yl)but-3-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Morpholin-3-yl)but-3-yn-1-one with structurally related morpholine derivatives, focusing on molecular properties, synthesis, and applications.

Key Structural and Functional Differences

Backbone Length and Substituents: The but-3-yn-1-one derivative features a four-carbon chain with a terminal alkyne, distinguishing it from shorter analogs like propan-1-one or ethanone derivatives. This alkyne enables unique reactivity, such as Huisgen cycloaddition . The position of the ketone (1- vs. 2-) alters electronic properties and steric accessibility. For example, 1-(Morpholin-3-yl)but-3-yn-2-one () may exhibit different hydrogen-bonding patterns compared to the 1-ketone isomer .

Synthesis Methods: Nickel-catalyzed carbonylation () is a viable route for alkyne-containing morpholine derivatives, yielding high-purity products (e.g., 82–85% for difluoroalkyl butynones) . Acylation with AlCl₃ () could introduce ketone groups to morpholine rings, though specific protocols for the target compound are undocumented .

Physicochemical Properties :

- Molecular weight and solubility vary with backbone length. The hydrochloride salt () enhances aqueous solubility, critical for drug formulations .

- Alkyne-containing derivatives (e.g., but-3-yn-1-one) are more reactive toward electrophiles compared to saturated analogs like propan-1-one.

Applications :

Biological Activity

1-(Morpholin-3-yl)but-3-yn-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in drug discovery, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, featuring a morpholine ring and a butynyl group. The unique structure contributes to its reactivity and potential therapeutic applications. The morpholine component enhances the compound's ability to interact with biological targets, while the butynyl group introduces significant chemical reactivity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting various biochemical pathways. Its ability to bind to active sites of enzymes can modulate their activity, leading to significant biological effects.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antibacterial agent. It has been noted for its effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) in the range of 0.25–1 μg/mL .

Biological Activity Summary

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Studies : Research demonstrated that the compound significantly inhibits cell proliferation in breast cancer cell lines (e.g., MDA-MB-231), with IC values indicating potent activity . The selectivity index suggests a favorable therapeutic window compared to non-cancerous cells.

- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against various bacterial strains, showcasing its potential as a new class of antibacterial agents . Its capability to disrupt biofilm formation further enhances its therapeutic prospects.

- Mechanistic Insights : Interaction studies using fragment-based screening techniques revealed that this compound binds to specific proteins, providing insights into its mechanism of action and potential pathways affected by treatment.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(But-3-YN-1-YL)morpholine | Morpholine ring with butynyl substitution | Key pharmacophore in kinase inhibition |

| 3-(Morpholin-4-YL)propionic acid | Morpholine ring with propionic acid substitution | Significant in synthesizing biologically active compounds |

| 4-(Pyrimidin-4-YL)morpholines | Morpholine ring substituted with pyrimidine | Important in drug discovery |

The distinct combination of the morpholine ring and the butynyl moiety in this compound imparts unique reactivity profiles and potential applications that differ from those of its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.